

Part 1: Foundational Spectra – A Comparative Analysis of Precursor Structures

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Compound of Interest

Compound Name: 4-Methyl-1H-indole-2-carbonyl
chloride

CAS No.: 64679-00-1

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To predict the spectrum of our target molecule, we must first understand the influence of its constituent parts. We will analyze the experimentally determined ¹H NMR spectra of three key precursors: the parent heterocycle (indole), the C4-substituted ring (4-methylindole), and the C2-substituted analogue (indole-2-carboxylic acid).

The indole ring system presents a unique electronic environment. The nitrogen lone pair participates in the aromatic π -system, significantly influencing electron density and thus the chemical shifts of the ring protons.[1] Protons on the pyrrole ring (H3) are generally more shielded (upfield) than those on the benzene portion, while the N-H proton is typically broad and found far downfield.

Table 1: Experimental ¹H NMR Chemical Shifts (ppm) of Precursor Molecules

Proton	Indole (in CDCl ₃)[2]	4-Methylindole (in CDCl ₃)	Indole-2-carboxylic acid (in DMSO-d ₆) [3]
N-H (H1)	~8.10 (broad s)	~7.95 (broad s)	~11.8 (broad s)
H3	~6.48 (t)	~6.45 (m)	~7.26 (s)
H5	~7.13 (t)	~7.05 (t)	~7.14 (t)
H6	~7.05 (t)	~6.95 (d)	~7.08 (t)
H7	~7.58 (d)	~7.15 (d)	~7.48 (d)
4-CH ₃	N/A	~2.50 (s)	N/A
H2	~7.29 (m)	~7.00 (t)	N/A
COOH	N/A	N/A	~13.0 (broad s)

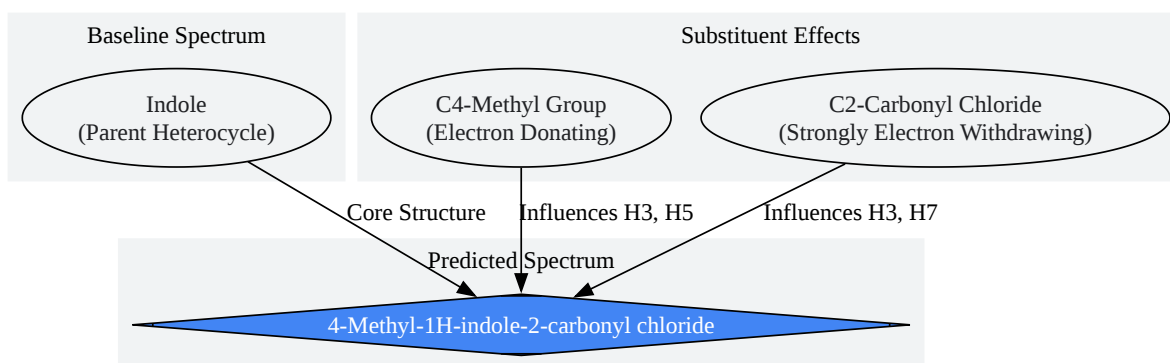
Note: Data for 4-Methylindole is a representative spectrum. Exact shifts can vary. Data for Indole-2-carboxylic acid is in DMSO-d₆, which can cause significant solvent-induced shifts, particularly for the N-H and COOH protons.[1]

Analysis of Substituent Effects:

- Indole: This is our baseline. The benzene ring protons show a typical aromatic pattern, with H7 being the most deshielded due to its proximity to the electron-withdrawing pyrrole nitrogen.
- 4-Methylindole: The introduction of an electron-donating methyl group at C4 causes a noticeable upfield shift (shielding) for adjacent protons, particularly H5. The methyl group itself appears as a singlet around 2.50 ppm.[4][5]
- Indole-2-carboxylic acid: The strongly electron-withdrawing carboxylic acid group at C2 dramatically changes the spectrum.[6][7] The H3 proton is significantly deshielded (shifted downfield) compared to indole. The neighboring benzene ring proton, H7, is also deshielded.

Part 2: Predictive Assignment for 4-Methyl-1H-indole-2-carbonyl chloride

By combining the observed effects, we can logically predict the spectrum for **4-Methyl-1H-indole-2-carbonyl chloride**. The key is to consider the additive nature of substituent effects on the aromatic ring.[8] The C4-methyl group will donate electron density, while the C2-carbonyl chloride group will strongly withdraw it. The carbonyl chloride is more electron-withdrawing than a carboxylic acid due to the inductive effect of the chlorine atom.



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Predicted Proton-by-Proton Analysis:

- N-H (H1): Expected to be a broad singlet, significantly downfield. The electron-withdrawing group at C2 will increase its acidity and shift it further downfield than in 4-methylindole. Predicted range: 9.0 - 10.0 ppm.
- H3: This proton is adjacent to the highly electron-withdrawing carbonyl chloride. It will be the most deshielded of the ring C-H protons. Predicted range: 7.3 - 7.5 ppm (singlet).
- 4-CH3: The methyl group is attached to the benzene ring and should appear in a typical benzylic methyl region. Its chemical environment is largely unchanged from 4-methylindole. Predicted range: 2.5 - 2.6 ppm (singlet).

- H5: This proton is ortho to the electron-donating methyl group and will be the most shielded of the benzene ring protons. Predicted range: 7.0 - 7.1 ppm (triplet).
- H6: This proton is meta to the methyl group and will experience less of its shielding effect. Predicted range: 7.1 - 7.2 ppm (doublet).
- H7: This proton is peri to the C4-methyl group and adjacent to the pyrrole nitrogen. It will also be deshielded by the C2-carbonyl group through the ring system. Predicted range: 7.3 - 7.4 ppm (doublet).

Part 3: Recommended Experimental Protocol

To validate these predictions, acquiring a clean spectrum is essential. Given the reactivity of acyl chlorides, specific precautions must be taken.

Step-by-Step Methodology:

- Sample Preparation:
 - Ensure all NMR tubes and glassware are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.
 - Weigh approximately 5-10 mg of **4-Methyl-1H-indole-2-carbonyl chloride** directly into the NMR tube under an inert atmosphere (e.g., a nitrogen-filled glove bag) to minimize hydrolysis from atmospheric moisture.
- Solvent Selection:
 - Use an anhydrous, aprotic deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices. CDCl₃ is preferred to avoid any potential side reactions.
 - Add approximately 0.6 mL of the chosen solvent to the NMR tube using a dry syringe.
- Data Acquisition:
 - Cap the NMR tube securely and mix gently until the sample is fully dissolved.

- Acquire the ^1H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure good signal dispersion.[9]
- Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
- Key Parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 16 or more for good signal-to-noise.

This protocol ensures the integrity of the sample and the acquisition of high-quality, reproducible data, forming a self-validating system for analysis.

Part 4: Data and Structure Summary

The following table summarizes the predicted ^1H NMR chemical shifts and multiplicities for the target compound.

Table 2: Predicted ^1H NMR Assignment for **4-Methyl-1H-indole-2-carbonyl chloride**

Proton Label	Predicted δ (ppm)	Multiplicity	Rationale
H1	9.0 - 10.0	broad s	Acidic N-H proton, deshielded by C2=O group.
H3	7.3 - 7.5	s	Adjacent to strongly electron-withdrawing -COCl group.
H7	7.3 - 7.4	d	Deshielded by proximity to pyrrole N and C2=O group.
H6	7.1 - 7.2	d	Standard aromatic proton, least affected by substituents.
H5	7.0 - 7.1	t	Shielded by ortho electron-donating C4-CH ₃ group.
4-CH ₃	2.5 - 2.6	s	Typical chemical shift for a methyl group on an aromatic ring.

Conclusion

While direct experimental data for **4-Methyl-1H-indole-2-carbonyl chloride** is scarce, a highly reliable prediction of its ¹H NMR spectrum is achievable. By systematically analyzing the spectra of indole, 4-methylindole, and indole-2-carboxylic acid, we can confidently assign the chemical shifts and multiplicities for the target molecule. This comparative and predictive methodology not only provides a valuable reference for researchers working with this intermediate but also reinforces a fundamental understanding of substituent effects in NMR spectroscopy. The provided experimental protocol ensures that researchers can obtain high-quality data to verify these assignments in their own laboratories.

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